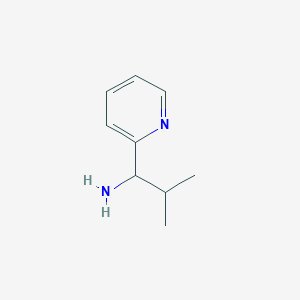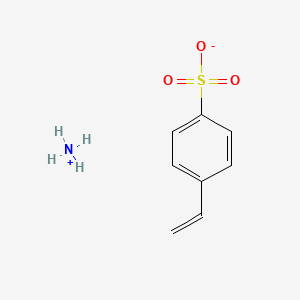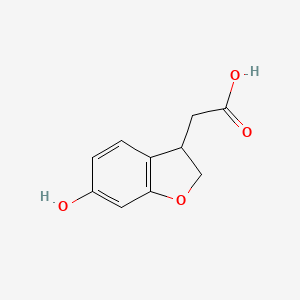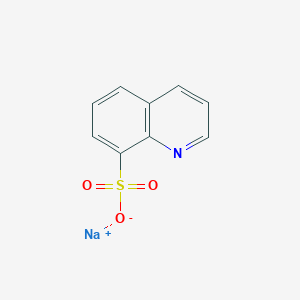
N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine
Descripción general
Descripción
N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine, commonly known as 4-BPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of synthetic organic compounds known as arylamines and is commonly used as a research tool in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 4-BPN involves the inhibition of VMAT2, which leads to a decrease in the uptake of monoamine neurotransmitters into synaptic vesicles. This results in an increase in the extracellular concentration of these neurotransmitters, leading to changes in neuronal activity and behavior. The exact mechanism by which 4-BPN inhibits VMAT2 is not fully understood, but it is believed to involve the binding of the compound to the transporter protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-BPN are primarily related to its modulation of monoamine neurotransmitter release and uptake. Studies have shown that 4-BPN can increase the extracellular concentrations of dopamine, serotonin, and norepinephrine in various brain regions, leading to changes in neuronal activity and behavior. Additionally, 4-BPN has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-BPN in lab experiments is its selectivity for VMAT2. This allows researchers to specifically target this transporter protein and study its role in monoamine neurotransmitter release and uptake. Additionally, 4-BPN has been shown to be a potent and reversible inhibitor of VMAT2, making it a useful tool for studying the acute effects of transporter inhibition.
However, there are also some limitations to using 4-BPN in lab experiments. One of the main limitations is its potential toxicity, particularly at high concentrations. Additionally, the effects of 4-BPN on other neurotransmitter systems and brain regions are not fully understood, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research involving 4-BPN. One area of interest is the development of new VMAT2 inhibitors that are more selective and less toxic than 4-BPN. Additionally, further studies are needed to fully understand the effects of 4-BPN on other neurotransmitter systems and brain regions. Finally, there is potential for the use of 4-BPN in the development of new treatments for mood disorders, although more research is needed to fully explore this possibility.
Aplicaciones Científicas De Investigación
The primary application of 4-BPN in scientific research is in the study of the central nervous system. This compound is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By inhibiting VMAT2, 4-BPN can modulate the release and uptake of these neurotransmitters, leading to changes in neuronal activity and behavior.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-N-phenylnaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN/c23-19-11-14-21(15-12-19)24(20-8-2-1-3-9-20)22-13-10-17-6-4-5-7-18(17)16-22/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGFXTRZOVCMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630416 | |
| Record name | N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine | |
CAS RN |
204065-88-3 | |
| Record name | N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-bromo-1,2-diphenyl-1H-benzo[d]imidazole](/img/structure/B1592665.png)

![(1H-Imidazo[4,5-b]pyridin-7-yl)methanol](/img/structure/B1592667.png)



